

# (-)-Ternatin CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (-)-Ternatin

Cat. No.: B8055002

[Get Quote](#)

## An In-depth Technical Guide to (-)-Ternatin

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(-)-Ternatin** is a naturally occurring, N-methylated cyclic heptapeptide originally isolated from the mushroom *Coriolus versicolor*. Initially identified as a potent inhibitor of adipogenesis, subsequent research has unveiled its significant cytotoxic activity against a range of cancer cell lines. This activity stems from its unique mechanism of action: the targeted inhibition of protein synthesis. This technical guide provides a comprehensive overview of **(-)-Ternatin**, including its physicochemical properties, mechanism of action, key biological activities, and detailed experimental protocols for its study. It is important to distinguish this cyclic peptide from a flavonoid of the same name.

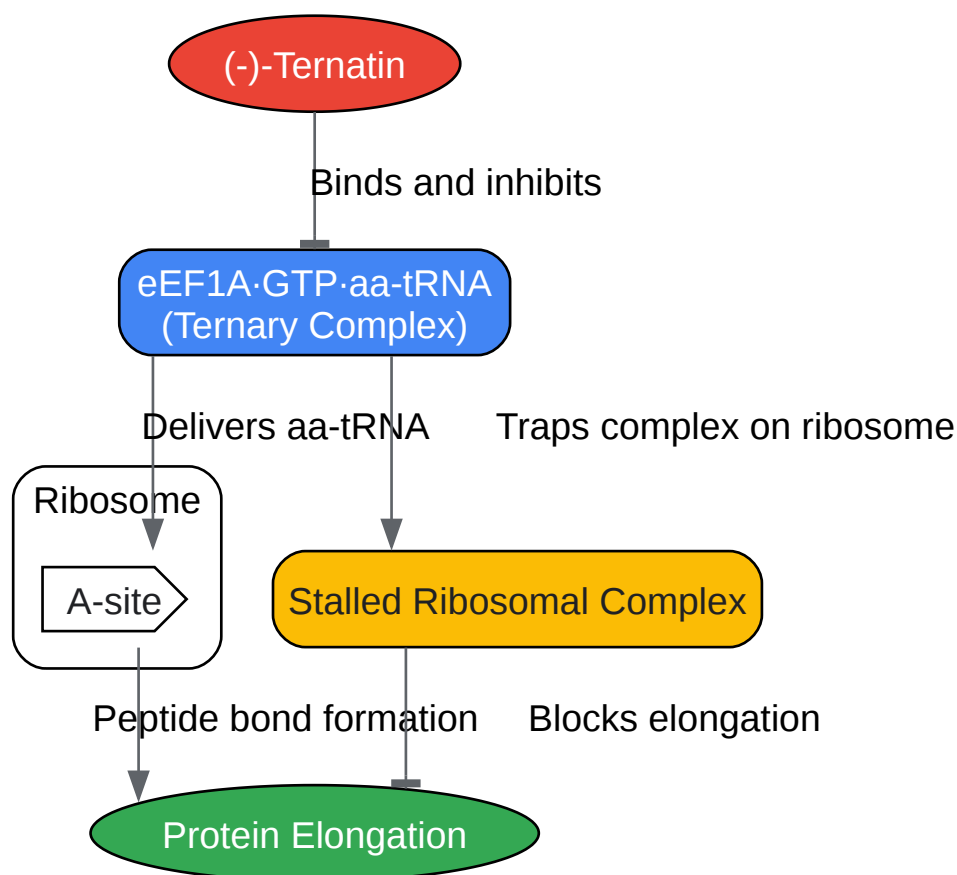
## Physicochemical Properties and Identification

**(-)-Ternatin** is a cyclic peptide with a complex, highly N-methylated structure. Its fundamental properties are summarized below.

Property	Value	Reference(s)
CAS Number	148619-41-4	[1][2][3]
Molecular Formula	C <sub>37</sub> H <sub>67</sub> N <sub>7</sub> O <sub>8</sub>	[1][2][3]
Molecular Weight	738.0 g/mol	[1][2][4]
Appearance	White solid	[2]
Purity	≥98% by HPLC	[1][2]
Solubility	Soluble in DMSO, DMF, ethanol, and methanol. Limited water solubility.	[1][2]
Storage Conditions	Store at -20°C for long-term stability.	[1][2]

## Mechanism of Action: Inhibition of Protein Synthesis

The primary molecular target of **(-)-Ternatin** is the eukaryotic translation elongation factor-1A (eEF1A).[1][2] Specifically, **(-)-Ternatin** does not bind to eEF1A alone but selectively targets the eEF1A·GTP·aminoacyl-tRNA ternary complex.[1][2] By binding to a functional hotspot on eEF1A, it stalls the translation elongation cycle, preventing the proper accommodation of aminoacyl-tRNA into the ribosome's A-site.[2] This leads to a global shutdown of protein synthesis, ultimately triggering cell death.[1][2] The binding site is shared with other natural product inhibitors like didemnin B.[1][5]



[Click to download full resolution via product page](#)

Mechanism of **(-)-Ternatin** action.

## Biological Activities & Quantitative Data

**(-)-Ternatin** exhibits two primary, potent biological activities: anti-adipogenesis and cytotoxicity.

### Anti-Adipogenic Activity

**(-)-Ternatin** is a potent inhibitor of fat accumulation in 3T3-L1 murine adipocytes.[3][6][7] It affects the mid-to-late stages of adipocyte differentiation by downregulating the expression of key adipogenic and lipogenic markers, including SREBP-1c, FAS, ACC2, and C/EBPα.[3][7]

### Cytotoxic Activity

By inhibiting protein synthesis, **(-)-Ternatin** displays potent cytotoxic effects against various cancer cell lines.[1] Structure-activity relationship (SAR) studies have led to the development of synthetic variants with dramatically improved potency.[1][2] For instance, a derivative known as

Compound 4, which incorporates modifications at both positions 4 and 6 of the peptide ring, is up to 500 times more potent than the parent natural product.[\[1\]](#)[\[2\]](#)

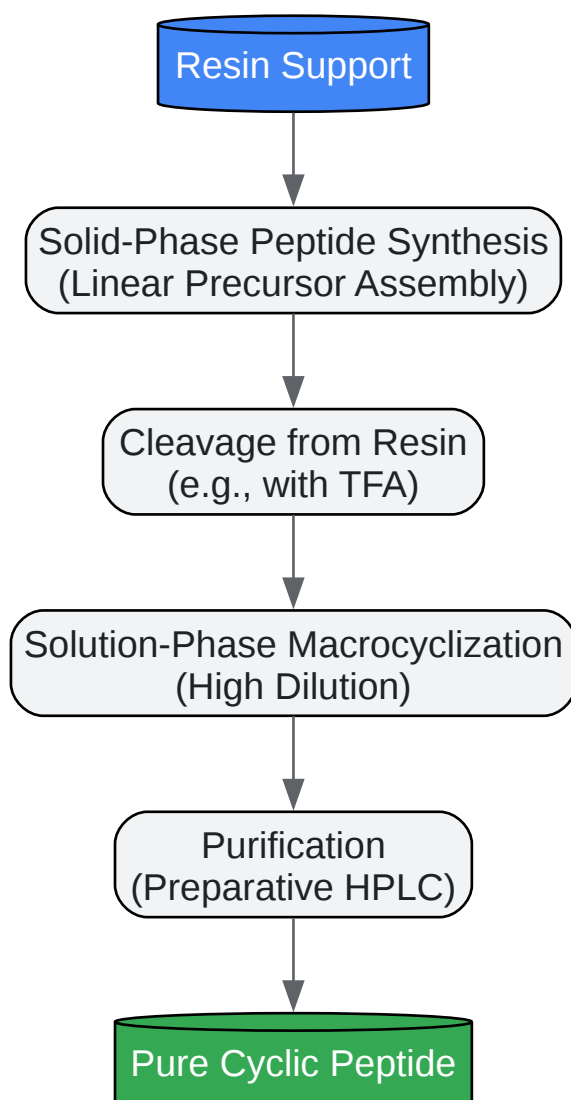
Compound	Cell Line	Assay	IC <sub>50</sub> / EC <sub>50</sub> (nM)	Reference(s)
(-)-Ternatin	3T3-L1	Adipogenesis Inhibition	27	<a href="#">[1]</a> <a href="#">[6]</a>
(-)-Ternatin	HCT116	Cell Proliferation	71 ± 10	<a href="#">[1]</a>
Ternatin-4-Ala (Negative Control)	HCT116	Cell Proliferation	>10,000	<a href="#">[1]</a>
Compound 3 (Pip @ pos 6)	HCT116	Cell Proliferation	~35	<a href="#">[1]</a>
Compound 4 (dhML @ pos 4, Pip @ pos 6)	HCT116	Cell Proliferation	~0.1 - 1	<a href="#">[1]</a>

## Experimental Protocols

The following protocols are generalized frameworks for studying the biological activities of **(-)-Ternatin**. Optimization may be required for specific experimental conditions.

## Synthesis of (-)-Ternatin Analogs

The synthesis of **(-)-Ternatin** and its derivatives is efficiently achieved through a combination of solid-phase peptide synthesis (SPPS) for the linear precursor, followed by solution-phase macrocyclization.[\[2\]](#)[\[4\]](#)



[Click to download full resolution via product page](#)

General workflow for **(-)-Ternatin** synthesis.

## Cytotoxicity Assay in HCT116 Cells (MTT Assay)

This protocol assesses the effect of **(-)-Ternatin** on the proliferation of human colon cancer cells.

- Cell Seeding: Seed HCT116 cells in 96-well plates at a density of  $2 \times 10^4$  cells/well and allow them to adhere overnight.[8]
- Compound Treatment: Prepare serial dilutions of **(-)-Ternatin** (and/or its analogs) in complete culture medium. Replace the existing medium with the compound-containing

medium. Include a vehicle-only control (e.g., 0.1% DMSO).

- Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO<sub>2</sub> atmosphere.[\[1\]](#)  
[\[9\]](#)
- MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[\[8\]](#)
- Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 20 minutes at room temperature.[\[8\]](#)
- Measurement: Read the absorbance at 570 nm using a microplate reader.[\[8\]](#)
- Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC<sub>50</sub> value by plotting a dose-response curve.

## Adipogenesis Inhibition Assay in 3T3-L1 Cells

This protocol measures the ability of **(-)-Ternatin** to inhibit the differentiation of preadipocytes into mature adipocytes.

- Cell Culture: Grow 3T3-L1 preadipocytes to confluence in a 96-well plate.[\[10\]](#)
- Initiation of Differentiation: Two days post-confluence, induce differentiation by replacing the medium with a differentiation cocktail (e.g., DMEM with 10% FBS, dexamethasone, IBMX, and insulin) containing various concentrations of **(-)-Ternatin** or a vehicle control.[\[10\]](#)
- Maintenance: After 2-3 days, switch to a maintenance medium (e.g., DMEM with 10% FBS and insulin) containing the test compounds. Replace this medium every 2 days.
- Staining (Day 14): After a total of 14 days, wash the cells with PBS and fix them.[\[10\]](#)
- Lipid Staining: Stain the intracellular lipid droplets with Nile Red or Oil Red O solution.[\[10\]](#)
- Quantification: Quantify adipogenesis by measuring the fluorescence of Nile Red or by extracting the Oil Red O stain and measuring its absorbance. The degree of inhibition is determined relative to the vehicle-treated differentiated cells.

## Protein Synthesis Inhibition Assay (<sup>35</sup>S-Methionine Incorporation)

This assay directly measures the impact of **(-)-Ternatin** on new protein synthesis.

- Cell Culture: Plate HCT116 cells in 12-well plates and grow to ~80% confluence.[1]
- Pre-treatment: Incubate the cells with the desired concentrations of **(-)-Ternatin** for 5 hours at 37°C.[1]
- Starvation and Labeling: Replace the culture medium with methionine- and cysteine-free DMEM containing the same concentrations of **(-)-Ternatin**. After a brief incubation, add <sup>35</sup>S-methionine (e.g., 40 µCi/well) and incubate for 1 hour.[1]
- Cell Lysis: Aspirate the labeling medium, wash the cells twice with ice-cold PBS, and lyse the cells.
- Precipitation: Precipitate the total protein from the lysate using trichloroacetic acid (TCA).
- Quantification: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter. A decrease in counts per minute (CPM) relative to the vehicle control indicates inhibition of protein synthesis.

## Conclusion

**(-)-Ternatin** is a promising natural product with a well-defined mechanism of action targeting a fundamental cellular process. Its potent cytotoxic and anti-adipogenic activities, combined with a synthetically tractable structure, make it an important lead compound for the development of novel therapeutics in oncology and metabolic diseases. The methodologies detailed in this guide provide a solid foundation for researchers to further explore the biological potential of **(-)-Ternatin** and its derivatives.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (-)-Ternatin inhibits adipogenesis and lipid metabolism in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using inhibition of the adipogenesis of adipose-derived stem cells in vitro for toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(-)-Ternatin CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8055002#ternatin-cas-number-and-molecular-weight]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)